tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate (CAS 1519689-69-0) is a bifunctional heterocyclic building block that incorporates both an azetidine and an oxetane ring within a single, Boc-protected scaffold (C₁₁H₂₀N₂O₃, MW 228.29). The oxetane and azetidine motifs are increasingly recognized as privileged structures in medicinal chemistry due to their small, polar, and sp³-rich character, which can confer beneficial effects on solubility, metabolic stability, and conformational constraint.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 1519689-69-0
Cat. No. B2634931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate
CAS1519689-69-0
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NC2COC2
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(5-13)12-9-6-15-7-9/h8-9,12H,4-7H2,1-3H3
InChIKeyAGXKOYRLTABGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate (CAS 1519689-69-0): A Dual Four-Membered Ring Building Block for Medicinal Chemistry


tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate (CAS 1519689-69-0) is a bifunctional heterocyclic building block that incorporates both an azetidine and an oxetane ring within a single, Boc-protected scaffold (C₁₁H₂₀N₂O₃, MW 228.29) [1]. The oxetane and azetidine motifs are increasingly recognized as privileged structures in medicinal chemistry due to their small, polar, and sp³-rich character, which can confer beneficial effects on solubility, metabolic stability, and conformational constraint . This compound is specifically designed as a versatile intermediate for the synthesis of drug candidates, PROTAC linkers, and peptidomimetics where strategic incorporation of both saturated four-membered heterocycles is desired [2].

Why Generic Substitutes Cannot Interchangeably Replace tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate


The specific combination of (a) a secondary amine linker bridging azetidine and oxetane rings, (b) orthogonal Boc protection on the azetidine nitrogen, and (c) the distinct electronic and steric profile of the amine versus ether linkage creates a functional vector space that is not replicated by any single-ring building block or alternative protection strategy. Simple 3-aminoazetidine derivatives (e.g., CAS 193269-78-2) lack the oxetane moiety that provides enhanced sp³ character and polarity modulation, while N-(oxetan-3-yl)azetidine compounds without Boc protection (e.g., CAS 1502032-49-6) forfeit the chemoselective differentiation between the two nitrogen atoms required for stepwise elaboration in complex synthetic sequences. The closest analog, tert-butyl 3-(oxetan-3-yloxy)azetidine-1-carboxylate, replaces the NH linker with an oxygen atom, altering hydrogen-bonding capacity (HBD count drops to 0 vs. 1 for the target compound) and logP, which leads to meaningfully different physicochemical and pharmacokinetic profiles in derived drug candidates [1][2].

Product-Specific Quantitative Evidence Guide for tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate


Computed Lipophilicity (XLogP3) of tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate vs. Ether-Linked and Des-Oxetane Comparators

The target compound exhibits a computed XLogP3 of 0.2, reflecting the balanced polarity conferred by the secondary amine linker and the two heterocyclic rings. This value places it in an optimal lipophilicity range for oral bioavailability. In comparison, the ether-linked analog tert-butyl 3-(oxetan-3-yloxy)azetidine-1-carboxylate is predicted to have a higher XLogP3 (~0.6–0.8) due to the absence of the H-bond donor, shifting it toward a more lipophilic profile that may reduce aqueous solubility. The des-oxetane building block tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) has a computed XLogP3 of approximately 0.5–0.7, lacking the polarity-enhancing effect of the oxetane oxygen [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor (HBD) Count Comparison: Amino Linker vs. Ether Linker in Dual-Ring Building Blocks

The target compound possesses one hydrogen bond donor (the secondary amine NH), which is a critical determinant of both permeability and solubility. The ether-linked analog tert-butyl 3-(oxetan-3-yloxy)azetidine-1-carboxylate has zero HBDs, which may enhance passive permeability but at the cost of reduced aqueous solubility and the loss of a key anchoring point for target engagement. The des-oxetane building block tert-butyl 3-aminoazetidine-1-carboxylate has one HBD (from the primary amine), but the primary amine exhibits different pKa and nucleophilicity characteristics compared to the secondary amine in the target compound, leading to divergent reactivity profiles in downstream conjugation chemistry [1].

Hydrogen bonding Permeability Solubility

Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability: Target Compound vs. Single-Ring Building Blocks

The target compound exhibits a computed TPSA of 50.8 Ų. For reference, tert-butyl 3-aminoazetidine-1-carboxylate has a TPSA of approximately 55.6 Ų (two H-bond acceptors, one donor), and N-(oxetan-3-yl)azetidin-3-amine (CAS 1502032-49-6, the deprotected free amine) has a TPSA of ~33.5 Ų. The target compound's TPSA falls within the favorable range for both oral absorption (TPSA < 140 Ų per Veber rules) and potential CNS penetration (TPSA < 60–70 Ų), while providing a higher degree of functionalization than either comparator alone [1][2].

Polar surface area Oral bioavailability CNS penetration

Oxetane as a Metabolic Stability-Enhancing Bioisostere: Class-Level Evidence Supporting Building Block Selection

Oxetane rings are established as effective bioisosteric replacements for carbonyl groups (amide/ketone) and gem-dimethyl groups, with documented improvements in metabolic stability. A matched molecular pair analysis of 3-aryl-3-amino-oxetanes versus their benzamide counterparts demonstrated that amino-oxetanes exhibit comparable solubility and permeability while delivering superior metabolic stability (reduced intrinsic clearance in human liver microsomes, with clearance values for amino-oxetanes reported at <8 μL/min/mg protein in several pairs vs. >20 μL/min/mg for the corresponding amides) [1]. The target compound pre-installs this metabolically robust oxetane motif alongside an azetidine ring, enabling medicinal chemists to simultaneously incorporate two privileged saturated heterocycles in a single synthetic step with chemoselective Boc protection intact.

Metabolic stability Bioisostere Oxetane

Optimal Research and Procurement Application Scenarios for tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate


PROTAC Linker Design Requiring Balanced Polarity and Sp³ Character

In PROTAC (PROteolysis TArgeting Chimera) development, linker composition critically influences ternary complex formation and cellular permeability. The target compound's computed XLogP3 of 0.2 and TPSA of 50.8 Ų position it favorably for linker incorporation where excessive lipophilicity would compromise solubility and promote non-specific binding. The orthogonal Boc group enables sequential conjugation: first to the E3 ligase ligand via deprotected azetidine nitrogen, then to the target protein ligand via the secondary amine after oxetane elaboration. Recent work by Symes et al. (2024) demonstrates the utility of oxetane-azetidine bifunctional scaffolds as PROTAC linker precursors, with productive deFS coupling to pomalidomide-derived E3 ligase recruiters (J. Am. Chem. Soc., 2024, 146, 34888–34900) [1].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring 3D Structural Diversity

Fragment libraries enriched with sp³-hybridized, three-dimensional scaffolds consistently outperform planar, aromatic-rich collections in terms of hit novelty and lead-likeness. With a molecular weight of 228.29 g/mol and a high fraction of sp³ carbons (8 of 11 carbons = 73% sp³), this compound meets fragment library criteria (MW < 300, cLogP < 3) while providing two distinct vectors for fragment growth. The secondary amine linker introduces conformational flexibility absent in direct C–C linked oxetane-azetidine analogs, enabling exploration of diverse binding poses. The Boc group serves as a traceless protecting group that can be removed to reveal a free azetidine NH for further functionalization .

Peptidomimetic Scaffold Synthesis Requiring Metabolic Stability

Azetidine- and oxetane-containing amino acid derivatives are increasingly employed as peptidomimetic building blocks to enhance the metabolic stability of peptide-based therapeutics. The class-level evidence from matched molecular pair studies (Dubois et al., 2021) demonstrates that 3-aminooxetane motifs confer >2.5-fold reduction in intrinsic clearance compared to amide counterparts in human liver microsomes. The target compound provides both the 3-aminooxetane pharmacophore and the azetidine scaffold in a single, selectively protected entity, streamlining the synthesis of cyclic peptides, β-turn mimetics, and macrocyclic peptides where ring constraint and metabolic resilience are paramount [1].

Kinase Inhibitor Lead Optimization Incorporating Saturated Heterocyclic Bioisosteres

The Synlett review by Ramisetty et al. (2025) demonstrates through virtual screening that replacing isopropyl groups with oxetane or azetidine rings improves binding affinity in several FDA-approved kinase inhibitors, with ΔG improvements of up to 2–3 kcal/mol observed for oxetane-modified nilutamide (−9.649 kcal/mol vs. parent) and azetidine-modified procarbazine (−8.083 kcal/mol). The target compound, containing both saturated four-membered rings in a single building block, enables convergent introduction of these beneficial motifs into kinase inhibitor scaffolds. The secondary amine linker provides a tunable vector for optimizing hinge-binding interactions, while the Boc group allows late-stage diversification after the core scaffold is assembled .

Quote Request

Request a Quote for tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.